molecular formula C13H11N3O4 B598236 6-(Cbz-amino)-3-pyridazinecarboxylic acid CAS No. 1197193-41-1

6-(Cbz-amino)-3-pyridazinecarboxylic acid

Cat. No.: B598236
CAS No.: 1197193-41-1
M. Wt: 273.248
InChI Key: KVFWTVOPDZLMAY-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. rsc.org This structural motif is present in a multitude of pharmacologically active compounds. nih.gov The inclusion of the pyridazine core can influence a molecule's biological activity, and its derivatives have been investigated for a wide array of therapeutic applications.

Research has identified pyridazine-based compounds with diverse biological properties. scilit.com For example, series of 3-amino-6-aryl-pyridazines have been developed as selective agonists for the cannabinoid 2 (CB2) receptor, which are targets for treating inflammatory pain. nih.gov Furthermore, the pyridazine heterocycle is a core component of drugs like Hydralazine, used for treating hypertension. nih.gov The related compound, 6-Amino-pyridazine-3-carboxylic acid, is recognized as a valuable intermediate for synthesizing new anti-inflammatory and antimicrobial agents. chemimpex.com This history underscores the utility of the pyridazine scaffold in generating novel chemical entities with potential therapeutic value.

Role of Carboxylic Acid and Cbz-Protected Amine Functionalities in Chemical Transformations

The two functional groups on the pyridazine ring, the carboxylic acid and the Cbz-protected amine, are fundamental players in organic synthesis, providing versatile handles for chemical modification.

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. teachy.ai Its acidity and ability to form hydrogen bonds influence the physical properties of a molecule, such as boiling point and solubility. numberanalytics.comteachy.app From a synthetic standpoint, the carboxyl group is a gateway to numerous other functionalities. teachy.ai It can be converted into esters through reactions with alcohols (Fischer esterification), amides via reactions with amines, and acid halides using reagents like thionyl chloride. numberanalytics.comchemistrytalk.orgwikipedia.org These transformations are crucial in building more complex molecules, including the formation of peptide bonds in biological systems. chemistrytalk.org

The Cbz-protected amine is a cornerstone of modern peptide synthesis and other complex organic syntheses where controlling the reactivity of an amine is necessary. total-synthesis.commasterorganicchemistry.com An amine group is nucleophilic and basic, which can interfere with desired reactions elsewhere in a molecule. wikipedia.org A protecting group, such as the carbobenzyloxy (Cbz or Z) group, is introduced to temporarily mask the amine's reactivity. total-synthesis.comwikipedia.org The Cbz group, first introduced by Leonidas Zervas and Max Bergmann, protects the amine as a carbamate (B1207046). total-synthesis.commasterorganicchemistry.com This protection is stable under various conditions but can be selectively removed when needed, typically through catalytic hydrogenation (H₂ gas with a palladium catalyst). total-synthesis.commasterorganicchemistry.com The development of such protecting groups was essential for the controlled synthesis of oligopeptides. total-synthesis.com The Cbz group is considered "orthogonal" to other common protecting groups like Boc and Fmoc, meaning they can be removed under different conditions, allowing for complex, multi-step synthetic strategies. total-synthesis.comwikipedia.org

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStructureCommon Removal ConditionsReference
CarbobenzyloxyCbz or Z-C(=O)OCH₂PhCatalytic Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com, wikipedia.org, masterorganicchemistry.com
tert-ButyloxycarbonylBoc-C(=O)OC(CH₃)₃Strong acid (e.g., trifluoroacetic acid, HCl) wikipedia.org, masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmoc-C(=O)OCH₂-fluoreneBase (e.g., piperidine) wikipedia.org, masterorganicchemistry.com

Contextualization of 6-(Cbz-amino)-3-pyridazinecarboxylic acid within Novel Chemical Entities

The compound this compound is a bifunctional building block designed for use in multi-step organic synthesis. Its structure combines the biologically relevant pyridazine core with two distinct and orthogonally reactive functional groups. The carboxylic acid at the 3-position can be used as a handle for forming amide bonds or other linkages, while the Cbz-protected amine at the 6-position is poised for deprotection and subsequent reaction.

This specific arrangement makes the molecule a valuable intermediate for creating libraries of novel compounds for screening purposes. For instance, the carboxylic acid could be coupled with various amines to create a series of amides, while the Cbz group remains intact. Subsequently, the Cbz group could be removed to reveal the free amine, which could then be reacted with a range of electrophiles. This strategic combination of a stable heterocyclic core and versatile, protected functional groups positions this compound as a key starting material in the synthesis of new, complex molecules with potential applications in pharmaceutical and agrochemical research. chemimpex.com

Chemical Properties of this compound
PropertyValueReference
CAS Number1197193-41-1 chemdad.com
Molecular FormulaC₁₃H₁₁N₃O₄ chemdad.com
Molecular Weight273.24 g/mol chemdad.com
Predicted Boiling Point502.7±45.0 °C chemdad.com
Predicted Density1.449±0.06 g/cm³ chemdad.com
Predicted pKa1.76±0.10 chemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWTVOPDZLMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 6 Cbz Amino 3 Pyridazinecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 6-(Cbz-amino)-3-pyridazinecarboxylic acid suggests a logical disconnection strategy. The primary disconnection involves the carbamate (B1207046) bond of the Cbz (carbobenzyloxy) protecting group. This leads back to the key intermediate, 6-amino-3-pyridazinecarboxylic acid.

Further disconnection of 6-amino-3-pyridazinecarboxylic acid can be envisioned through two main pathways. The first involves a functional group interconversion from a 6-chloro substituent, a common strategy in heterocyclic chemistry. This points to 6-chloropyridazine-3-carboxylic acid as a crucial precursor. The second pathway involves the direct formation of the pyridazine (B1198779) ring from acyclic precursors.

The 6-chloropyridazine-3-carboxylic acid can be retrosynthetically disconnected to simpler starting materials. One common approach involves the oxidation of a methyl group at the 3-position of a pyridazine ring, suggesting 3-methyl-6-chloropyridazine as a potential starting material. Alternatively, the pyridazine ring itself can be constructed from dicarbonyl compounds and hydrazine (B178648). A plausible route starts from maleic anhydride (B1165640), which can react with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), a versatile intermediate for further functionalization.

Multistep Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that involves the initial formation of the pyridazine ring system, followed by functional group manipulations to introduce the desired substituents.

Precursor Synthesis and Functional Group Interconversions.uni-muenchen.degoogle.comgoogle.comnih.gov

A common and efficient method for the synthesis of the pyridazine core starts from readily available maleic anhydride. google.com Reaction of maleic anhydride with hydrazine hydrate (B1144303) leads to the formation of maleic hydrazide (1,2-dihydropyridazine-3,6-dione). google.com This intermediate can then be subjected to chlorination, for instance, using phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine. uni-muenchen.de

An alternative starting point is the oxidation of a substituted methylpyridazine. For instance, 3-chloro-6-methylpyridazine (B130396) can be oxidized to 6-chloropyridazine-3-carboxylic acid. google.com This oxidation is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in a strong acidic medium like sulfuric acid. google.com

Once 6-chloropyridazine-3-carboxylic acid is obtained, the chloro group at the 6-position can be displaced by an amino group. This is typically achieved by reacting the chloro derivative with ammonia (B1221849) or a source of ammonia. This nucleophilic aromatic substitution reaction provides the key intermediate, 6-amino-3-pyridazinecarboxylic acid. scbt.com

Key Reaction Steps for Pyridazine Ring Formation and Cbz-Amino Introduction.organic-chemistry.orggoogle.comtotal-synthesis.comorganic-chemistry.orgresearchgate.netijacskros.com

The formation of the pyridazine ring is a critical step. As mentioned, the condensation of maleic anhydride with hydrazine is a widely used method. google.com The resulting maleic hydrazide can be converted to a dichloropyridazine intermediate. uni-muenchen.de

The introduction of the Cbz (benzyloxycarbonyl) protecting group onto the amino function of 6-amino-3-pyridazinecarboxylic acid is a crucial step to yield the target molecule. This is a standard protection strategy for amines. The reaction is typically carried out by treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comorganic-chemistry.orgresearchgate.netijacskros.com The base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Common bases used for this purpose include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine. The reaction is often performed in a mixed solvent system, such as a mixture of an organic solvent (like THF or dioxane) and water, to ensure the solubility of both the starting material and the reagents. total-synthesis.com

Reaction Step Reagents and Conditions Product Reference
Pyridazine Ring FormationMaleic anhydride, Hydrazine hydrateMaleic hydrazide google.com
ChlorinationMaleic hydrazide, POCl₃3,6-Dichloropyridazine uni-muenchen.de
Amination6-Chloropyridazine-3-carboxylic acid, Ammonia6-Amino-3-pyridazinecarboxylic acid scbt.com
Cbz-Protection6-Amino-3-pyridazinecarboxylic acid, Benzyl chloroformate, Base (e.g., NaHCO₃)This compound total-synthesis.comorganic-chemistry.orgresearchgate.netijacskros.com

Optimization of Reaction Conditions and Yields.numberanalytics.comnih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the Cbz protection step, several factors can be fine-tuned. The choice of base can influence the reaction rate and the formation of side products. A mild base like sodium bicarbonate is often preferred to avoid the hydrolysis of the ester group in the Cbz protecting group. total-synthesis.com The reaction temperature is also a critical parameter; carrying out the reaction at a low temperature (e.g., 0 °C to room temperature) can help to minimize side reactions. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-reaction or decomposition of the product. numberanalytics.com The stoichiometry of the reagents, particularly the amount of benzyl chloroformate, should be carefully controlled to ensure complete protection of the amino group while avoiding the formation of di-protected byproducts. A slight excess of the protecting agent is often employed. numberanalytics.com

Chemoenzymatic and Stereoselective Approaches to Pyridazinecarboxylic Acids (General).mdpi.comresearchgate.netnih.govnih.gov

While the synthesis of this compound is typically achieved through classical chemical methods, the fields of chemoenzymatic and stereoselective synthesis offer potential alternative strategies for the preparation of functionalized pyridazine derivatives in general. researchgate.netnih.gov

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.gov For instance, enzymes could potentially be used for the stereoselective reduction of a ketone precursor to a chiral alcohol, which could then be further elaborated into a specific enantiomer of a pyridazine derivative. Lipases are another class of enzymes that have been used for the kinetic resolution of racemic mixtures of carboxylic acids or esters, which could be a viable strategy for obtaining enantiomerically enriched pyridazinecarboxylic acids. nih.gov

Stereoselective synthesis aims to control the formation of stereoisomers. For pyridazine derivatives, this could involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer or diastereomer. mdpi.comnih.gov For example, asymmetric hydrogenation of a double bond in a pyridazine precursor could lead to a chiral intermediate. While specific examples for the synthesis of this compound using these methods are not widely reported, these approaches represent a promising area for future research to access novel and stereochemically defined pyridazine-based compounds.

Purification and Isolation Techniques for the Target Compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The purification strategy will depend on the physical and chemical properties of the target compound and the impurities present.

Given the presence of a carboxylic acid group, the product is expected to be an acidic solid. A common purification technique for acidic compounds is acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution), which will deprotonate the carboxylic acid and render it water-soluble. Any non-acidic impurities can then be removed by extraction with an organic solvent. The aqueous layer can then be acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which can be collected by filtration.

Recrystallization is another powerful technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution.

Chromatographic techniques such as column chromatography can also be employed for purification. In this method, the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or a mixture of solvents) is used to elute the components at different rates, allowing for their separation.

Chemical Reactivity and Derivatization of 6 Cbz Amino 3 Pyridazinecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for modification, enabling the formation of various derivatives such as esters and amides, or its reduction to alcohols and aldehydes. Decarboxylation offers another pathway for structural modification.

Esterification and Amidation Reactions

The carboxylic acid functionality of 6-(Cbz-amino)-3-pyridazinecarboxylic acid can be readily converted to its corresponding esters and amides through various standard and advanced synthetic methodologies.

Esterification:

Direct esterification can be achieved under acidic conditions, though the zwitterionic nature of related unprotected amino acids can present challenges. researchgate.net More advanced methods often provide milder conditions and higher yields. For instance, the use of ionic liquids like 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) has been reported for the esterification of unprotected α-amino acids with benzyl (B1604629) chloride, a method that could be applicable here. researchgate.net

A common strategy for the synthesis of related pyridazine (B1198779) esters, such as methyl 6-alkylamino-3-pyridazinecarboxylates, involves the conversion of the corresponding amides. For example, 6-alkylamino-3-pyridazinecarboxamides can be treated with methanol (B129727) in the presence of boron trifluoride etherate at elevated temperatures in a sealed tube to yield the methyl esters in good yields (73-75%). clockss.org

Amidation:

The formation of amides from this compound can be accomplished using standard peptide coupling reagents. Alternatively, protecting-group-free amidation of amino acids using Lewis acid catalysts such as those based on boron or titanium has emerged as a powerful technique. nih.gov These methods promote the direct reaction between the carboxylic acid and an amine, avoiding the need for pre-activation of the acid. nih.gov

In the context of pyridazine chemistry, amides have been synthesized from related starting materials. For example, treatment of methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia (B1221849) yields 6-chloro-3-pyridazinecarboxamide, which can then be reacted with various primary alkylamines to afford the corresponding 6-alkylamino-3-pyridazinecarboxamides. clockss.org While this is not a direct amidation of the title compound, it demonstrates the feasibility of forming the amide bond on the pyridazine-3-carboxylic acid scaffold.

Table 1: Examples of Esterification and Amidation on Related Pyridazine Scaffolds

Starting Material Reagent(s) Product Yield Reference
6-Alkylamino-3-pyridazinecarboxamide Methanol, Boron trifluoride etherate Methyl 6-alkylamino-3-pyridazinecarboxylate 73-75% clockss.org
Methyl 6-chloro-3-pyridazinecarboxylate Methanolic ammonia 6-Chloro-3-pyridazinecarboxamide ~Quantitative clockss.org
6-Chloro-3-pyridazinecarboxamide Primary alkylamines 6-Alkylamino-3-pyridazinecarboxamide - clockss.org
Unprotected α-amino acids Benzyl chloride, Ionic liquid Benzyl α-amino acid esters ~50% researchgate.net
Unprotected amino acids Amines, Boron/Titanium Lewis acids Amino amides Good nih.gov

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. These transformations open up further synthetic possibilities.

A common route for the reduction of N-protected amino acids to the corresponding amino alcohols involves a two-step process: first, the formation of an ester, followed by reduction with a hydride reagent. core.ac.uk A more direct approach involves the formation of a reactive mixed-anhydride intermediate by reacting the N-protected amino acid with ethyl chloroformate in dry tetrahydrofuran (B95107) (THF). This intermediate is then reduced in situ with an excess of sodium borohydride (B1222165) in water at room temperature to yield the N-protected amino alcohol. core.ac.uk This method has been shown to be effective for various N-protected amino acids with satisfactory yields and minimal racemization. core.ac.uk

The direct reduction of carboxylic acids to alcohols can also be achieved using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). google.com However, these reagents are often hazardous and may not be compatible with other functional groups in the molecule. google.com A patented process describes the reduction of a Cbz N-protected amino acid ester using a borohydride reducing agent to form a Cbz N-protected amino-alcohol. google.com

The reduction to an aldehyde is more challenging as it requires careful control of the reaction conditions to prevent over-reduction to the alcohol. One approach involves the reduction of an ester derivative with diisobutylaluminum hydride (DIBAL-H) at low temperatures. core.ac.uk

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation provides a route to 6-(Cbz-amino)-pyridazine. This reaction can be promoted by heat, acid, or base, and its facility often depends on the stability of the resulting carbanion or radical intermediate.

For heteroaromatic carboxylic acids, decarboxylation can sometimes be achieved by heating in a high-boiling solvent, occasionally with a catalyst. For instance, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been successfully carried out using potassium carbonate in toluene. nih.govresearchgate.net Another relevant example is the acid-catalyzed decarboxylation of a 4,6-dichloropyridazine-3-carboxylate intermediate as part of a multi-step synthesis. researchgate.net

In general, decarboxylation under basic conditions proceeds through a carboxylate anion, which loses carbon dioxide to form a carbanion. organicchemistrytutor.com The stability of this carbanion is crucial for the reaction to proceed. organicchemistrytutor.com Under acidic conditions, particularly for β-keto carboxylic acids, the reaction can occur with mild heating. organicchemistrytutor.com While the title compound is not a β-keto acid, the electronic nature of the pyridazine ring will influence the stability of any charged intermediates. Copper-catalyzed decarboxylative eliminations have also been reported for certain carboxylic acids, offering an alternative pathway. acs.org The high melting point of the related pyridazine-3-carboxylic acid (200-209 °C) suggests that significant thermal energy may be required for uncatalyzed decarboxylation. sigmaaldrich.com

Transformations at the Cbz-Amino Group

The Cbz (benzyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods.

Deprotection Strategies (e.g., Hydrogenolysis, Acidolysis)

The removal of the Cbz group from the amino functionality at the 6-position of the pyridazine ring is a key step to enable further derivatization at this site. The most common methods for Cbz deprotection are hydrogenolysis and acidolysis.

Hydrogenolysis: This is the most common and often cleanest method for Cbz removal. It involves the catalytic transfer of hydrogen to cleave the benzylic C-O bond. wikipedia.org The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). researchgate.net This process releases the free amine, toluene, and carbon dioxide. wikipedia.org Transfer hydrogenation, using hydrogen donors like triethylsilane in the presence of Pd/C, can also effect the deprotection under mild, neutral conditions. organic-chemistry.org A tandem one-pot deprotection/coupling reaction for peptide synthesis has been developed where the Cbz group is removed by hydrogenolysis in a micellar medium, followed by an in-situ peptide coupling. researchgate.net

Acidolysis: The Cbz group can also be cleaved under acidic conditions, although it is generally more stable to acid than other protecting groups like Boc (tert-butyloxycarbonyl). wikipedia.org Strong acids such as hydrogen bromide (HBr) in acetic acid or aluminum chloride (AlCl₃) in a fluorinated solvent can be effective. organic-chemistry.org

A novel method for the removal of the Cbz group from N-heterocyclic compounds involves the use of low-carbon alcohols like methanol, ethanol, or tert-butanol (B103910) as the deprotecting reagent. eurekaselect.com This method has been shown to be effective for N-Cbz protected imidazoles and pyrazoles and may be applicable to pyridazine derivatives. eurekaselect.com

Table 2: Common Cbz Deprotection Methods

Method Reagent(s) Byproducts Reference
Hydrogenolysis H₂, Pd/C Toluene, CO₂ wikipedia.org
Transfer Hydrogenation Triethylsilane, Pd/C Toluene, CO₂, Silane byproducts organic-chemistry.org
Acidolysis HBr in Acetic Acid Benzyl bromide, CO₂ -
Acidolysis AlCl₃ in HFIP Benzyl chloride, CO₂ organic-chemistry.org
Alcoholysis Methanol, Ethanol, or t-Butanol Benzyl methyl/ethyl/tert-butyl ether, CO₂ eurekaselect.com

Post-Deprotection Derivatization of the Amino Functionality

Once the Cbz group is removed, the resulting 6-amino-3-pyridazinecarboxylic acid becomes a versatile intermediate for further functionalization. chemimpex.com The free amino group can undergo a wide range of reactions, including alkylation, acylation, and arylation, to produce a variety of derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

For example, the synthesis of 6-alkylamino-3-pyridazinecarboxylic acid derivatives has been achieved starting from methyl 6-chloro-3-pyridazinecarboxylate, where the amino group is introduced via reaction with primary alkylamines. clockss.org This highlights a common synthetic route where the amino group is introduced and subsequently modified.

The derivatized amino pyridazine core is found in various biologically active molecules. This underscores the importance of post-deprotection derivatization in medicinal chemistry and drug discovery.

Reactivity of the Pyridazine Core

The chemical behavior of this compound is largely dictated by the electronic properties of the pyridazine ring. As a diazine, pyridazine is characterized by the presence of two adjacent nitrogen atoms in a six-membered aromatic ring. This feature renders the ring electron-deficient, or π-deficient, which significantly influences its reactivity compared to benzene (B151609) or its monocyclic counterpart, pyridine (B92270). The substituents on the ring, a Cbz-amino group at C6 and a carboxylic acid group at C3, further modulate this inherent reactivity.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a class of reactions that is generally not favorable for the pyridazine nucleus. The pyridazine ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the two electronegative nitrogen atoms. researchgate.net This effect reduces the electron density of the aromatic π-system, making it less attractive to electrophiles.

Several factors contribute to this low reactivity:

Nitrogen Deactivation : Similar to pyridine, the nitrogen atoms in the pyridazine ring destabilize the cationic intermediate (the σ-complex or Wheland intermediate) that would form upon the addition of an electrophile. gcwgandhinagar.com

Reaction Conditions : Standard EAS reactions often employ strong acidic conditions (e.g., nitration with HNO₃/H₂SO₄ or Friedel-Crafts reactions with Lewis acids). gcwgandhinagar.com The basic nitrogen atoms of the pyridazine ring are readily protonated or complexed by Lewis acids under these conditions. gcwgandhinagar.comrsc.org This creates a pyridazinium cation, which is even more severely deactivated towards electrophilic attack than the neutral molecule.

Orbital Considerations : Theoretical studies on azines, including pyridazine, indicate that the Highest Occupied Molecular Orbitals (HOMOs) are not the aromatic π orbitals, which further explains the poor reactivity in frontier orbital-controlled reactions with electrophiles. researchgate.net

While the Cbz-amino group at the C6 position is an electron-donating group that could potentially activate the ring, its effect is insufficient to overcome the profound deactivation caused by the two ring nitrogens and the electron-withdrawing carboxylic acid group at the C3 position. Consequently, electrophilic aromatic substitution is not a viable synthetic pathway for functionalizing the unsubstituted positions of this compound under typical conditions. Successful electrophilic substitution on azine rings generally requires the presence of multiple, potent activating groups. researchgate.net

Nucleophilic Attack on the Pyridazine Ring

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic attack. wur.nl This reactivity is a cornerstone of pyridazine chemistry, allowing for the introduction of various functional groups. The presence of the electron-withdrawing carboxylic acid group at the C3 position in this compound further enhances the electrophilicity of the ring carbons, particularly the adjacent C4 position.

Nucleophilic attack can proceed through different mechanisms, including the formation of a temporary anionic σ-adduct (Meisenheimer complex). wur.nl For the specific molecule , the unsubstituted C4 and C5 positions are potential sites for nucleophilic addition or substitution.

Potential Nucleophile Likely Site of Attack Rationale
Strong, hard nucleophiles (e.g., organolithium reagents, Grignard reagents)C4The C4 position is activated by the adjacent electron-withdrawing carboxylic acid group at C3. Hard nucleophiles typically favor positions of greatest partial positive charge.
Strong, soft nucleophiles (e.g., thiolates, cyanide)C4 / C5Softer nucleophiles may also attack the C4 position due to electronic activation. The relative reactivity would depend on the specific reagent and reaction conditions.
Amines and AlkoxidesC4 / C5These nucleophiles can react with activated pyridazine systems. The reaction may require elevated temperatures or the presence of a leaving group. acs.orgclockss.org

The parent pyridazine molecule is known to form an anionic σ-adduct with the highly nucleophilic amide ion at the C4 position. wur.nl For substituted pyridazines, the regioselectivity of the attack is governed by the electronic effects of the substituents. In this compound, the C4 position is the most likely target for nucleophiles due to the strong activation by the neighboring carboxylic acid function. However, competition with nucleophilic attack at the carboxylic acid group itself is a possible side reaction, particularly with hard nucleophiles. clockss.org

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions

Metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for the functionalization of heterocyclic compounds, including pyridazines. thieme-connect.comresearchgate.net While these reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, have traditionally relied on the presence of a halide or triflate as a leaving group, recent advancements have enabled the direct functionalization of C-H bonds. thieme-connect.comnih.gov

For this compound, direct C-H activation at the unsubstituted C4 and C5 positions is a theoretically viable and modern approach for derivatization. These reactions are typically catalyzed by palladium, although other transition metals like iron have also been used for C-H functionalization of related azines. rsc.orgacs.org

The regioselectivity of a direct C-H coupling reaction would be influenced by the existing substituents:

The carboxylic acid group at C3 could act as a directing group, favoring functionalization at the C4 position through the formation of a metallacyclic intermediate.

The Cbz-amino group at C6 could similarly direct a catalyst to the C5 position.

The outcome would depend on the specific catalyst, ligand, and reaction conditions employed. Palladium-catalyzed reactions are particularly advantageous due to their functional group tolerance and broad applicability. thieme-connect.com

Below is a table summarizing common palladium-catalyzed cross-coupling reactions that are, in principle, applicable to the functionalization of the pyridazine core, including via C-H activation pathways.

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron species (e.g., boronic acids) nih.govC-CPd(0) complex (e.g., Pd(PPh₃)₄), base
Stille Organostannane reagentsC-CPd(0) complex
Sonogashira Terminal alkynes rsc.orgC-C (sp)Pd(0) complex, Cu(I) co-catalyst, base
Heck AlkenesC-C (sp²)Pd(0)/Pd(II) complex, base
Buchwald-Hartwig Amines, amidesC-NPd(0) complex, specialized phosphine (B1218219) ligands, base

The application of these methods via direct C-H activation would allow for the synthesis of a diverse array of derivatives from this compound, introducing new aryl, alkyl, alkynyl, or amino groups at the C4 or C5 positions without the pre-installation of a halogen.

Computational and Theoretical Studies on 6 Cbz Amino 3 Pyridazinecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-(Cbz-amino)-3-pyridazinecarboxylic acid. mdpi.com These methods model the electron distribution within the molecule to calculate key properties that govern its stability and reactivity.

Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. scirp.org

From these orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding than orbital energies alone. For instance, studies on similar heterocyclic compounds often correlate these descriptors with observed chemical or biological activity. mdpi.com

Table 1: Key Electronic Structure and Reactivity Descriptors This table illustrates the typical quantum chemical descriptors that would be calculated for this compound to predict its reactivity.

DescriptorFormulaTheoretical Significance
HOMO Energy (EHOMO) -Represents electron-donating ability. Higher values indicate stronger donation potential.
LUMO Energy (ELUMO) -Represents electron-accepting ability. Lower values indicate stronger acceptance potential.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. scirp.org
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.
Chemical Softness (S) 1/(2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions. scirp.org
Electrophilicity Index (ω) χ²/(2η)Measures the propensity of the molecule to act as an electrophile. scirp.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with color-coding to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and carbonyl group, as well as the nitrogen atoms of the pyridazine (B1198779) ring, indicating these are prime sites for electrophilic attack. Positive potential (blue) would be expected around the amine and carboxylic acid hydrogens.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different spatial arrangement and potential energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them.

This analysis is typically performed by systematically rotating key dihedral angles—such as the bonds connecting the Cbz-amino group to the pyridazine ring and the benzyl (B1604629) group to the carbamate (B1207046)—and calculating the potential energy at each step. The results are visualized as a potential energy surface or energy landscape. The lowest points on this landscape correspond to the most stable, and therefore most probable, conformations of the molecule under given conditions. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. Studies on other molecules with aromatic and amino acid components show that π-π stacking and hydrogen bonding can be dominant forces in stabilizing certain conformers. mdpi.com

Molecular Dynamics Simulations of Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov For this compound, an MD simulation would typically place a single molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system.

These simulations are invaluable for understanding how the solvent interacts with the solute. Key analyses include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, an RDF analysis could show a high probability of finding water molecules hydrogen-bonding with the carboxylic acid group and the nitrogen atoms of the pyridazine ring.

Hydrogen Bond Analysis: This analysis quantifies the formation and lifetime of hydrogen bonds between the solute and solvent, which are critical for solubility and stabilizing the molecule's conformation. mdpi.com

Solvation Free Energy: This calculation determines the energetic cost or benefit of transferring the molecule from a vacuum to the solvent, providing a theoretical measure of its solubility.

MD simulations reveal how the surrounding solvent influences the conformational preferences and dynamic behavior of this compound, which cannot be captured by static, in-vacuo quantum calculations. scispace.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from the fundamental principles of quantum mechanics. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) using methods like Gauge-Independent Atomic Orbital (GIAO), one can predict the chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and corresponding intensities of the molecule's normal modes. Each peak in the theoretical spectrum corresponds to a specific type of bond stretching, bending, or wagging. This allows for the assignment of experimental IR bands to specific functional groups, such as the C=O stretch of the carboxylic acid and carbamate, the N-H bend of the amino group, and various C-H and ring vibrations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. This can help understand the electronic nature of the chromophores within the molecule, such as the pyridazine and benzene (B151609) rings.

Table 2: Predicted Spectroscopic Data Types This table outlines the kind of data that theoretical calculations would provide for spectroscopic analysis of this compound.

Spectroscopy TypeCalculated ParameterInformation Gained
¹H NMR Chemical Shift (ppm)Predicts the electronic environment of hydrogen atoms.
¹³C NMR Chemical Shift (ppm)Predicts the electronic environment of carbon atoms in the molecular skeleton.
IR Vibrational Frequency (cm⁻¹)Correlates absorption bands with specific functional group vibrations (e.g., C=O, N-H, O-H).
UV-Vis Absorption Wavelength (λ_max)Identifies electronic transitions and characterizes the chromophoric systems.

Theoretical Structure-Reactivity Relationship (SRR) Studies based on Computational Models

Theoretical SRR studies aim to build a bridge between the calculated molecular properties and the molecule's observed or potential reactivity. By analyzing the computational data gathered in the preceding sections, a predictive model of chemical behavior can be constructed.

For this compound, SRR studies would integrate several computational outputs:

Reactivity Sites: The MEP map and the spatial distribution of the HOMO and LUMO orbitals would be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich pyridazine nitrogens and carbonyl oxygens would be identified as probable sites for protonation or coordination to metal ions. scirp.orgnih.gov

Reaction Mechanisms: Computational modeling can be used to map the entire energy profile of a potential reaction pathway. By locating the transition state structures and calculating their activation energies, chemists can predict the feasibility and kinetics of a proposed reaction, such as esterification of the carboxylic acid or substitution at the pyridazine ring.

Correlation with Activity: In medicinal chemistry, these computational descriptors are often used to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com Although beyond the scope of a purely theoretical study, the calculated properties like the HOMO-LUMO gap, dipole moment, and electrophilicity index would be the foundational data used to correlate the structure of this compound with a potential biological activity. For example, studies on similar nitrogen-containing heterocycles have used these parameters to rationalize their antibacterial or enzyme inhibition activities. mdpi.commdpi.com

Through this integrated computational approach, a comprehensive, atom-level understanding of this compound is developed, providing a robust theoretical framework for guiding future experimental research.

Applications of 6 Cbz Amino 3 Pyridazinecarboxylic Acid As a Synthetic Building Block and Ligand Precursor

Integration into Complex Heterocyclic Systems via Linker Chemistry

The bifunctional nature of 6-(Cbz-amino)-3-pyridazinecarboxylic acid, possessing both a nucleophilic amine (once deprotected) and an electrophilic carboxylic acid, allows it to act as a linker molecule. This enables the connection of different molecular fragments, leading to the formation of more complex heterocyclic systems. The carboxylic acid can be readily converted into an amide, ester, or other functionalities, while the Cbz-protected amine can be deprotected to reveal a primary amine ready for subsequent reactions. This dual reactivity is fundamental to its role in building elaborate molecular structures.

For instance, the carboxylic acid can be activated and reacted with various nucleophiles to form amide or ester linkages, effectively tethering the pyridazine (B1198779) core to other heterocyclic or aromatic systems. Following this, deprotection of the Cbz group unveils the amino group, which can then participate in reactions such as N-alkylation, acylation, or condensation, further extending the molecular framework. This sequential and controlled reactivity is a cornerstone of its application in linker-based synthetic strategies.

Role in the Construction of Peptidomimetics and Oligomers

The structural resemblance of this compound to a constrained amino acid makes it a compelling building block for the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. The rigid pyridazine scaffold imposes conformational constraints on the resulting molecule, which can be advantageous in designing compounds that bind to specific biological targets with high affinity and selectivity.

The synthesis of oligomers incorporating this pyridazine unit can be achieved through standard peptide coupling techniques. The carboxylic acid group can be coupled with the amino group of another monomer, and the Cbz-protected amine on the pyridazine ring can be deprotected and subsequently coupled with the carboxylic acid of another monomer. This iterative process allows for the controlled assembly of oligomeric chains with alternating pyridazine and other amino acid or spacer units. The resulting oligomers possess unique folding and recognition properties due to the influence of the pyridazine core.

Utilization in Supramolecular Chemistry and Self-Assembly Processes (Chemical Interactions)

The pyridazine ring within this compound offers multiple sites for non-covalent interactions, which are the driving forces behind supramolecular chemistry and self-assembly. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the N-H proton of the (deprotected) amino group can serve as a hydrogen bond donor. Furthermore, the aromatic nature of the pyridazine ring allows for π-π stacking interactions with other aromatic systems.

These varied non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. For example, molecules derived from this compound can be designed to form dimers, oligomers, or even larger aggregates in solution or in the solid state through a network of hydrogen bonds and π-stacking interactions. The predictability of these interactions allows for the rational design of complex, self-assembled systems with specific structures and properties.

Precursor for Advanced Organic Materials (e.g., polymers, frameworks)

The synthetic versatility of this compound extends to the field of materials science, where it can serve as a monomer or a key building block for the creation of advanced organic materials. The ability to polymerize this molecule, or its derivatives, opens up possibilities for new polymers with tailored properties. For instance, polyamides or polyesters incorporating the pyridazine unit can be synthesized through polycondensation reactions.

The rigid and planar nature of the pyridazine ring can impart thermal stability and specific electronic properties to the resulting polymers. Furthermore, the functional groups on the pyridazine core can be modified post-polymerization to introduce additional functionalities, leading to materials with applications in areas such as electronics, photonics, or separations. The development of novel organic frameworks, including covalent organic frameworks (COFs), could also potentially utilize this building block to create porous materials with high surface areas and ordered structures.

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for designing and synthesizing ligands for MOFs. After deprotection of the amine, the resulting 6-amino-3-pyridazinecarboxylic acid can coordinate to metal centers through both the carboxylate oxygen atoms and the nitrogen atoms of the pyridazine ring and the amino group.

The ability of the pyridazine-based ligand to chelate or bridge metal centers in multiple ways can lead to the formation of MOFs with diverse topologies and properties. The specific coordination geometry and connectivity are influenced by the choice of metal ion and the reaction conditions. The presence of the amino group provides an additional site for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the MOF. This can be used to tune the properties of the material for specific applications, such as gas storage, catalysis, or sensing.

Future Directions and Emerging Research Avenues for 6 Cbz Amino 3 Pyridazinecarboxylic Acid

Development of Novel Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on established condensation and cyclization reactions. organic-chemistry.org However, the future of synthesizing 6-(Cbz-amino)-3-pyridazinecarboxylic acid and its analogs lies in the adoption of modern, more efficient, and sustainable synthetic methodologies like flow chemistry and photocatalysis.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of related heterocyclic compounds, such as pyrazoles, has been successfully demonstrated in flow, achieving excellent yields and regioselectivities with short residence times. mdpi.com A similar approach could be envisioned for the key cyclization step in forming the pyridazine ring of this compound, potentially leading to higher purity and yield while minimizing reaction times. mdpi.com

Photocatalysis: Light-mediated reactions are rapidly expanding the toolkit of synthetic organic chemistry. acs.org Photocatalytic methods, often employing transition metals like iridium or organic dyes, can enable unique transformations under mild conditions. acs.orgacs.org For instance, photocatalysis has been used for the functionalization of pyridines and other azines through the generation of pyridinyl radicals. acs.org The application of photocatalysis to the pyridazine core could open new pathways for C-H functionalization, allowing for the introduction of alkyl or aryl groups at positions that are inaccessible through traditional methods. acs.orgrsc.org

MethodologyPotential Advantages for Pyridazine SynthesisRelevant Precedent
Flow Chemistry Improved yield and regioselectivity, reduced reaction time, enhanced safety, and scalability.Synthesis of pyrazole (B372694) derivatives with 62-82% yields and excellent regioselectivity. mdpi.com
Photocatalysis Access to novel reactivity (e.g., C-H functionalization), mild reaction conditions, high positional selectivity.Functionalization of pyridines and pyridazine via photochemically generated radicals. acs.org
Microwave-Assisted Synthesis Significantly reduced reaction times and energy consumption, use of less solvent.Synthesis of new pyridazine-fluorine derivatives under microwave irradiation. researchgate.net

Exploration of Unconventional Reactivity Pathways

Beyond improving existing synthetic routes, future research will likely focus on discovering and harnessing unconventional reactivity patterns of the pyridazine ring system. Classical approaches often rely on nucleophilic aromatic substitution on halopyridazines or transformations of existing functional groups. clockss.org

Emerging areas include the exploration of radical-mediated reactions. The generation of pyridinyl radicals via single-electron transfer (SET) has been shown to enable novel C(sp²)–C(sp³) bond formations, offering a divergent positional selectivity compared to classical Minisci-type reactions. acs.org Applying this strategy to a derivative of this compound could allow for late-stage functionalization at previously unreactive sites on the heterocyclic core.

Another fascinating avenue is the chemistry of N-heterocyclic carbenes (NHCs). While carbenes derived from pyridine (B92270) have historically been considered transient intermediates, recent work has led to the isolation of a stable, crystalline pyridinylidene. acs.org This breakthrough opens the door to exploring whether pyridazinylidenes derived from this compound could be generated and utilized as novel organocatalysts or ligands for transition metals. The isomerization of a pyridin-1-ylidene to a pyridin-3-ylidene also suggests that complex, multi-site reactivity could be unlocked within the pyridazine framework. acs.org

Advanced Computational Modeling for Reaction Mechanism Elucidation

As synthetic methodologies become more complex, a deep understanding of the underlying reaction mechanisms is crucial for optimization and rational design. Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. mdpi.com DFT allows for the investigation of electronic structures, transition states, and reaction energetics, providing insights that are often difficult to obtain through experimentation alone. mdpi.com

For this compound, computational modeling could be applied to:

Elucidate Photocatalytic Cycles: Model the single-electron transfer processes, the formation of radical intermediates, and the potential energy surfaces for different reaction pathways in the photocatalytic functionalization of the pyridazine ring. acs.org

Predict Regioselectivity: Calculate the electron density and frontier molecular orbitals of the pyridazine core to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective derivatization strategies.

Understand Unconventional Reactivity: Investigate the stability and electronic properties of hypothetical intermediates like pyridazinylidenes or pyridazinyl radicals, assessing their feasibility and potential for synthetic application. acs.org

The synergy between experimental work and computational studies is expected to accelerate the discovery of novel reactions and provide a robust framework for predicting their outcomes. acs.org

Integration into Modular Synthesis Platforms

Modular synthesis aims to rapidly generate libraries of diverse molecules from a set of common building blocks and reagents. Integrating this compound into such platforms would significantly enhance its utility for applications like drug discovery.

This can be achieved through several approaches:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the final product. While the Biginelli reaction is a classic example for pyrimidine (B1678525) synthesis, new MCRs could be developed to construct the pyridazine ring or to functionalize it in a single, efficient step. mdpi.com

Flow Chemistry Systems: Automated flow reactors can be programmed to sequentially add different reagents to a core scaffold, enabling the rapid synthesis of a matrix of analogs. A flow system could take a precursor to this compound and systematically react it with various amines (after deprotection) and alcohols/amines (at the carboxylic acid) to build a compound library. mdpi.com

Solid-Phase Synthesis: Attaching the pyridazine core to a solid support would facilitate purification by simply washing away excess reagents and byproducts, a technique well-suited for creating large numbers of derivatives for screening purposes.

Potential for Derivatization in Chemo-Selective Transformations

The structure of this compound contains three key functional handles: the carboxylic acid, the protected amine, and the pyridazine ring itself. The ability to selectively modify one of these sites in the presence of the others is a significant challenge but also a major opportunity.

Carboxylic Acid Modification: The -COOH group at the 3-position can be converted into a wide array of functional groups, including esters, amides, or ketones. This is a common strategy for tuning the pharmacokinetic properties of drug candidates. clockss.org

Amino Group Modification: The carbobenzyloxy (Cbz) protecting group on the 6-amino function can be removed under specific conditions (e.g., hydrogenolysis) to liberate the free amine. This amine can then be acylated, alkylated, or used in reductive amination to introduce diverse substituents.

Ring Functionalization: The nitrogen atoms in the pyridazine ring can be alkylated to form pyridazinium salts, which alters the electronic properties of the molecule and can serve as a handle for further transformations. researchgate.net Furthermore, as discussed, direct C-H functionalization of the ring through photocatalysis or other modern methods could add another layer of diversity. acs.org

A key challenge is controlling the chemoselectivity. For example, studies on related methyl 6-chloro-3-pyridazinecarboxylate have shown that strong nucleophiles can attack either the 3-methoxycarbonyl group or the 6-position, depending on the reaction conditions. clockss.org Future research will need to carefully map out the reactivity of each functional group on this compound to develop robust and selective protocols for its derivatization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.